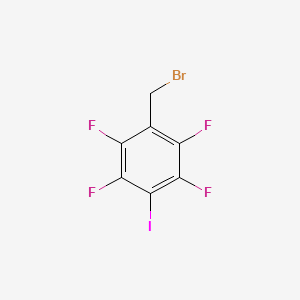
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene typically involves the bromomethylation of a tetrafluoroiodobenzene precursor. One common method includes the reaction of 2,3,5,6-tetrafluoro-4-iodobenzene with formaldehyde and hydrobromic acid in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, although the presence of multiple halogens can influence the reactivity and regioselectivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of catalysts such as iron(III) bromide or sulfuric acid are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thioethers, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene has several applications in scientific research:
Biology: Investigated for its potential as a labeling reagent in biochemical assays due to its unique halogenated structure.
Medicine: Explored for its potential use in radiolabeling for diagnostic imaging techniques.
Industry: Utilized in the production of specialty polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of multiple halogens on the benzene ring enhances its electrophilic character, making it a versatile intermediate in various chemical reactions. The bromomethyl group is particularly reactive, allowing for selective modifications at this position .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-2,3,5,6-tetrafluoro-4-iodobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-chlorobenzene
- 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-bromobenzene
Uniqueness
1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This specific arrangement of halogens imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C7H2BrF4I |
|---|---|
Peso molecular |
368.89 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene |
InChI |
InChI=1S/C7H2BrF4I/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |
Clave InChI |
AMEAZNZBEYUSMJ-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)I)F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




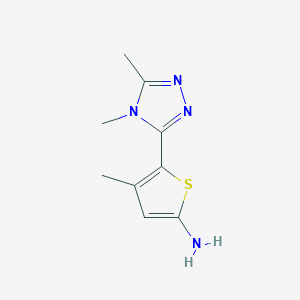
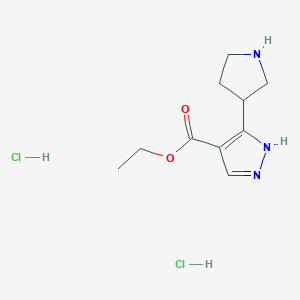
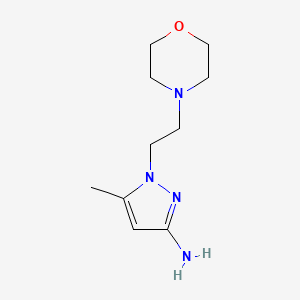
![2-[3-(methoxycarbonyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B13474200.png)
![tert-butyl N-[(1s,3s)-3-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13474208.png)
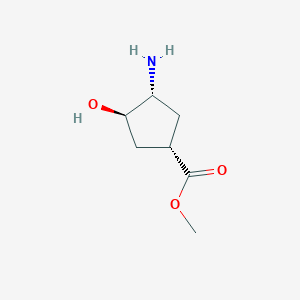
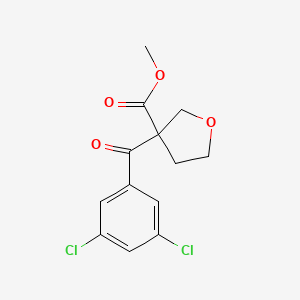

![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
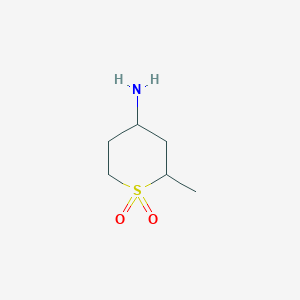

![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
